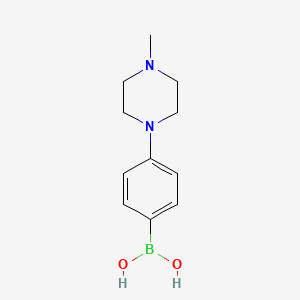

4-(4-Methylpiperazin-1-YL)phenylboronic acid

描述

4-(4-Methylpiperazin-1-YL)phenylboronic acid is an organic compound with the molecular formula C11H17BN2O2 It is a boronic acid derivative that contains a piperazine ring substituted with a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-YL)phenylboronic acid typically involves the alkylation of piperazine followed by a coupling reaction with phenylboronic acid. One common method includes the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid-binding agent and a chlorate . The reaction mixture is then subjected to nanofiltration to remove excess reagents, and hydrogen chloride gas is introduced to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced filtration and purification techniques is essential to meet industrial standards.

化学反应分析

Types of Reactions

4-(4-Methylpiperazin-1-YL)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Catalysts like palladium on carbon (Pd/C) are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce various piperazine derivatives.

科学研究应用

Anticancer Activity

Boronic acids, including 4-(4-Methylpiperazin-1-YL)phenylboronic acid, have been investigated for their potential as anticancer agents. Research indicates that this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. Studies have shown that derivatives with boronic acid moieties can enhance the efficacy of existing anticancer drugs by improving their pharmacokinetic profiles and reducing toxicity levels .

Antibacterial and Antiviral Properties

This compound has also demonstrated antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to bacterial enzymes critical for protein synthesis, thereby inhibiting bacterial growth . Additionally, its derivatives have shown promising antiviral properties, making them candidates for further exploration in the treatment of viral infections .

Suzuki Coupling Reactions

This compound is frequently employed in Suzuki coupling reactions to synthesize complex organic molecules. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the development of various pharmaceuticals and agrochemicals . The compound's ability to stabilize reaction intermediates enhances the overall yield and efficiency of these synthetic processes.

Receptor Binding Studies

Recent studies have characterized this compound as a covalent binder to the human histamine H4 receptor (hH4R). Its interaction with this receptor has implications for understanding allergic responses and developing new antihistamines. The compound's binding affinity and its ability to stabilize specific receptor conformations make it a valuable tool in pharmacological research .

Optimization of Drug Candidates

Structure-activity relationship (SAR) studies involving this compound have provided insights into how modifications to its structure can enhance biological activity. These studies help identify the most promising candidates for drug development by correlating chemical structure with biological efficacy .

Data Summary Table

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibits tubulin polymerization; enhances drug efficacy |

| Antibacterial properties | Effective against MRSA; inhibits protein synthesis | |

| Chemical Synthesis | Suzuki coupling reactions | Facilitates carbon-carbon bond formation |

| Biological Research | Receptor binding studies | Covalent binder to hH4R; stabilizes receptor conformations |

| Structure-Activity Relationship | Optimization of drug candidates | Correlates structure with biological activity |

作用机制

The mechanism of action of 4-(4-Methylpiperazin-1-YL)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring enhances the compound’s binding affinity and specificity for certain molecular targets.

相似化合物的比较

Similar Compounds

- 3-(4-Methylpiperazin-1-YL)phenylboronic acid

- 4-(4-Boc-piperazinemethyl)phenylboronic acid

- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

Uniqueness

4-(4-Methylpiperazin-1-YL)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring enhances its stability and reactivity compared to similar compounds .

生物活性

4-(4-Methylpiperazin-1-YL)phenylboronic acid is a compound that has garnered attention in various fields of biological research, particularly due to its potential applications in drug development and disease treatment. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

- Chemical Formula : C₁₁H₁₇BN₂O₂

- CAS Number : 229009-40-9

- Molecular Weight : 219.08 g/mol

The biological activity of this compound primarily involves its interaction with biological molecules through boronate ester formation. This interaction is critical for:

- Targeting Glycoproteins : The boronic acid moiety can selectively bind to diols found in glycoproteins, which are often overexpressed in cancer cells. This property is leveraged for targeted drug delivery systems.

- Inhibition of Enzymatic Activity : Studies have indicated that phenylboronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites.

Anticancer Activity

Research has shown that this compound can enhance the efficacy of chemotherapeutic agents. For instance, when incorporated into elastin-like polypeptide nanoparticles, it demonstrated improved tumor accumulation and penetration compared to free drugs like doxorubicin (DOX). The encapsulation efficiency was about 85%, indicating a robust delivery mechanism for anticancer therapy .

Bacterial Detection and Antibacterial Properties

A study highlighted the compound's role in bacterial detection through its modification on dendritic polymers. The phenylboronic acid groups facilitated the aggregation of bacteria, enhancing the sensitivity of detection methods. Notably, this aggregation was attributed to interactions with glycolipids on bacterial surfaces rather than mere electrostatic forces . The study concluded that the size of aggregates formed was critical for both detection sensitivity and antibacterial activity.

Case Studies

- Nanoparticle Drug Delivery Systems :

- Bacterial Detection Method :

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₇BN₂O₂ |

| Molecular Weight | 219.08 g/mol |

| CAS Number | 229009-40-9 |

| Anticancer Drug Loading Efficiency | ~85% |

| Size of Nanoparticles | ~100 nm |

属性

IUPAC Name |

[4-(4-methylpiperazin-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5,15-16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKYURVDOIDSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693421 | |

| Record name | [4-(4-Methylpiperazin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229009-40-9 | |

| Record name | [4-(4-Methylpiperazin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。